molecular formula C21H22N2O3 B2789008 Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate CAS No. 903311-74-0

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate

Cat. No.: B2789008
CAS No.: 903311-74-0
M. Wt: 350.418
InChI Key: AVOYMTKKJUIZNV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate is a compound that falls under the category of indolizines . Indolizines are heteroaromatic compounds that serve as precursors for widespread indolizidine alkaloids . They are often found as backbones in many bioactive natural products and their synthetic derivatives have been found to exhibit a variety of biological activities .

Future Directions

Indolizines, including Ethyl 2-amino-3-(4-isopropylbenzoyl)indolizine-1-carboxylate, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that future research could focus on further exploring the therapeutic potential of this compound.

Properties

IUPAC Name

ethyl 2-amino-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-26-21(25)17-16-7-5-6-12-23(16)19(18(17)22)20(24)15-10-8-14(9-11-15)13(2)3/h5-13H,4,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOYMTKKJUIZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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